molecular formula C6H12O2S B1274134 Ethyl 2-(methylthio)propionate CAS No. 40800-76-8

Ethyl 2-(methylthio)propionate

Cat. No. B1274134
CAS RN: 40800-76-8
M. Wt: 148.23 g/mol
InChI Key: OXAOBBCFHBVRBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfur-containing compounds involves various chemical reactions. For instance, the biosynthesis of ethylene from methionine, which involves the intermediate 4-methylthio-2-oxobutanoate, is described in one study . This process occurs in the presence of methionine in various microorganisms, indicating a biological route for synthesizing sulfur-containing compounds. Another paper discusses the synthesis of a key intermediate, Ethyl 2-(4-Bromomethylphenyl)propionate, through a Friedel-Crafts reaction and bromination, which could be analogous to the synthesis of Ethyl 2-(methylthio)propionate .

Molecular Structure Analysis

The molecular structure of sulfur-containing compounds can be complex, as demonstrated by the analysis of 2-propionylthiophene . The study reveals that the ethyl group of the propionyl moiety is slightly tilted out of the thiophene ring plane, which could be similar to the structural aspects of Ethyl 2-(methylthio)propionate. The non-planarity of such molecules is an important consideration in understanding their chemical behavior.

Chemical Reactions Analysis

The reactivity of sulfur-containing groups is highlighted in the research on protecting groups for thymidine analogues and peptide synthesis . The 2-(phenylthio)ethyl group is used for temporary protection, showcasing the ability of sulfur-containing compounds to participate in selective chemical reactions. This information can be used to infer the reactivity of Ethyl 2-(methylthio)propionate in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfur-containing compounds are diverse. For example, the melting points of 5-R-3H-1,2-dithiole-3-thione derivatives vary significantly, which could suggest that Ethyl 2-(methylthio)propionate may also exhibit unique physical properties . The structural analysis of a related compound, ethyl 2-Z-phenylhydrazono-3-E-methylthio(thioxo)methylhydrazone-butanoate, provides insights into the potential crystal structure and intermolecular interactions that Ethyl 2-(methylthio)propionate might exhibit .

Scientific Research Applications

Enzyme System Studies

Ethyl 2-(methylthio)propionate has been investigated in the context of enzyme systems. For instance, it served as a precursor for ethane formation in studies on methyl-coenzyme M reductase, an enzyme system in Methanobacterium thermoautotrophicum (Gunsalus, Romesser, & Wolfe, 1978).

Forensic Science

In forensic science, compounds like ethyl 2-(methylthio)propionate have been explored for their role in distinguishing human remains from animal remains in decomposition studies. Such compounds were part of a set of volatile organic compounds identified to differentiate between human and pig remains (Rosier, Loix, Develter, Van de Voorde, Tytgat, & Cuypers, 2015).

Organic Synthesis

This compound is significant in organic synthesis, particularly in the enantioselective synthesis of propionate aldols. It was used in the chiral oxazaborolidinone-promoted aldol reactions, demonstrating the ability to create syn- and anti-aldol products with high enantioselectivities (Mostafa, Terauchi, Kim, Horiike, & Kiyooka, 1998).

Agricultural Chemistry

Ethyl 2-(methylthio)propionate has also been researched in agricultural chemistry, particularly in studies related to plant pathology and pest control. For example, 3(methylthio) propionic acid, closely related to ethyl 2-(methylthio)propionate, was identified as a toxin produced by Xanthomonas campestris affecting cassava plants (Perreaux, Maraite, & Meyer, 1982).

Food Science

In food science, the compound's derivatives are explored for their role in flavor and aroma. Studies on the volatile compounds in fresh-cut pineapple heated at different temperatures identified compounds such as ethyl 3-(methylthio)-propionate as major volatiles (Zhang, Shen, Prinyawiwatkul, & Xu, 2012).

Atmospheric Chemistry

Ethyl 2-(methylthio)propionate has relevance in atmospheric chemistry as well. Research on ethyl propionate, a related compound, provided insights into its interaction with environmental factors like chlorine atoms, important for understanding the atmospheric degradation of biodiesel constituents (Andersen, Ørnsø, Jørgensen, Nielsen, & Johnson, 2012).

Safety And Hazards

Ethyl 2-(methylthio)propionate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

properties

IUPAC Name

ethyl 2-methylsulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-4-8-6(7)5(2)9-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAOBBCFHBVRBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20961220
Record name Ethyl 2-(methylsulfanyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(methylthio)propionate

CAS RN

40800-76-8
Record name Ethyl 2-(methylthio)propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40800-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(methylthio)propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040800768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-(methylsulfanyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(methylthio)propionate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.063
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
MA Hena, S Terauchi, CS Kim, M Horiike… - Tetrahedron …, 1998 - Elsevier
A mixture of syn- and anti-aldol products containing an α-methylthio group were obtained in good yields with high enantioselectivities in the chiral oxazaborolidinone-promoted aldol …
Number of citations: 22 www.sciencedirect.com
T Itobe, K Kumazawa, O Nishimura - Journal of agricultural and …, 2009 - ACS Publications
The aim of this research was to investigate the relationship between the odorants in the model drink and the odorants reaching the olfactory epithelium using the Retronasal Flavor …
Number of citations: 14 pubs.acs.org
MC Forest, P Lahouratate, M Martin… - Journal of Medicinal …, 1992 - ACS Publications
As part of a search for new cardiotonic agents significantly sensitising the myocardial contractile proteins to calcium, together with cardiac cyclic AMP-PDE inhibitory activity, we have …
Number of citations: 79 pubs.acs.org
DW Combs, MS Rampulla, JP Demers… - Journal of medicinal …, 1992 - ACS Publications
A series of close analogues of the potent, long-acting cardiotonic bemoradan (2a) was synthesized and examined in both in vitro and in vivo test systems. Changing the oxygen …
Number of citations: 70 pubs.acs.org
PSJ Cheetham - Food flavour technology, 2010 - Wiley Online Library
This chapter attempts to provide examples of the biochemical basis for the wide variety of flavours obtained from plant sources. These include some of the more important sources of the …
Number of citations: 12 onlinelibrary.wiley.com
S Kiyooka, KA Shahid, MA Hena - Tetrahedron letters, 1999 - Elsevier
Essentially enantiopure syn-propionate aldols (>98% ee) were prepared by a chiral oxazaborolidinone-promoted asymmetric aldol reaction, followed by a diastereoselective radical …
Number of citations: 22 www.sciencedirect.com
Y KAWASHIMA, M SATO, Y HATADA… - Chemical and …, 1990 - jstage.jst.go.jp
Treatment of (E)-3-(2-hydroxypropylidene)-4-methyl-1-phenylazetidin-2-one (11) with 10% Pd/C gave (E)-(12),(Z)-3-(2-oxopropylidene)-4-methyl-1-phenylazetidin-2-one (13), 3, 4-cis-(…
Number of citations: 8 www.jstage.jst.go.jp
T Morlmoto, N Suzuki, K Achlwa, S Otten, R Frohlich…
Number of citations: 0

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